Bracteoline
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Overview
Description
Bracteoline is an aporphine alkaloid.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Bracteoline, a compound found in Ajuga bracteosa, has demonstrated significant antioxidant and anti-inflammatory activities. Kayani et al. (2016) reported that the methanol extract of A. bracteosa (AbMA), containing high levels of flavonoids and phenolics, showed potent free radical scavenging and anti-inflammatory effects in in vivo rat models. This suggests potential for therapeutic applications in conditions involving oxidative stress and inflammation (Kayani et al., 2016).
Analgesic and Antidepressant Effects
Additionally, the same study found that AbMA exhibited significant analgesic and antidepressant properties. This aligns with traditional uses of A. bracteosa in treating pain and mood disorders, potentially offering a natural alternative for managing such conditions (Kayani et al., 2016).
Wound Healing Capabilities
Girija et al. (2017) explored the effects of Aristolochia bracteolata on human dermal fibroblasts and keratinocytes, finding that it enhanced wound healing through its anti-inflammatory properties and by promoting cell proliferation. This suggests a potential application in developing treatments for skin injuries and disorders (Girija et al., 2017).
Antihypertensive Activity
Shaukat et al. (2022) reported that Ajuga bracteosa demonstrated antihypertensive effects in a rat model, potentially through modulating oxidative stress, inflammation, and the nitric oxide/cGMP pathway. This points towards its potential use in managing hypertension (Shaukat et al., 2022).
Anti-parasitic and Anti-alzheimer Potential
Imran et al. (2021) evaluated Ajuga bracteosa for its anti-parasitic and anti-Alzheimer potential, finding significant activity against Leishmania Tropica and promising results in acetylcholinesterase inhibition, indicating potential applications in treating parasitic infections and Alzheimer's disease (Imran et al., 2021).
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
PLEOQAHCVRVCDL-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Synonyms |
bracteoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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